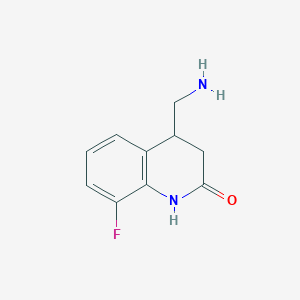
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a fluorine atom at the 8-position, and a tetrahydroquinolin-2-one core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-(aminomethyl)benzoic acid with fluorinated intermediates can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to monitor and control the reaction parameters. The goal is to achieve high purity and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The aminomethyl and fluorine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one include other quinoline derivatives with different substituents. Examples include:
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
- 4-Aminocoumarin derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl and fluorine groups can enhance its reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(aminomethyl)-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-3,6H,4-5,12H2,(H,13,14) |
InChI Key |
KNNWRPDFZZBLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)F)NC1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
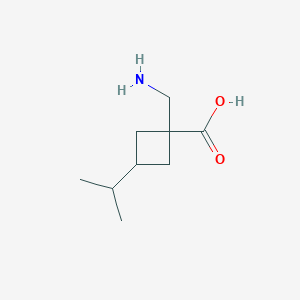
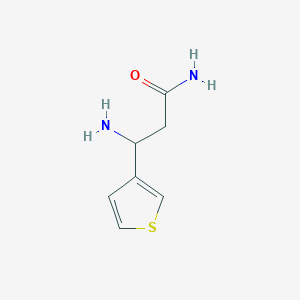
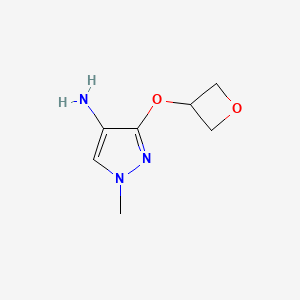
![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
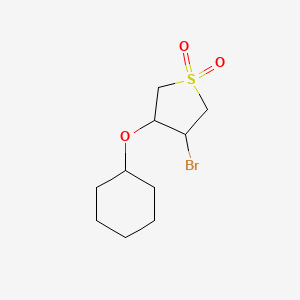
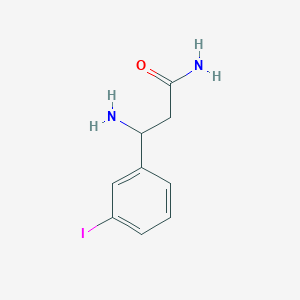

![1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
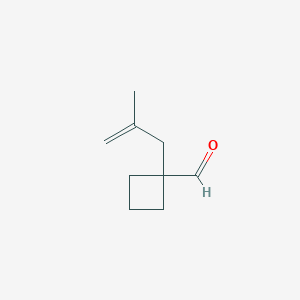
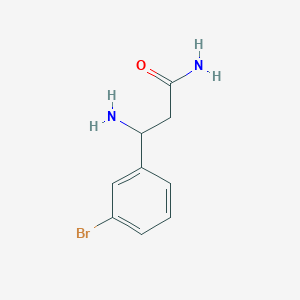
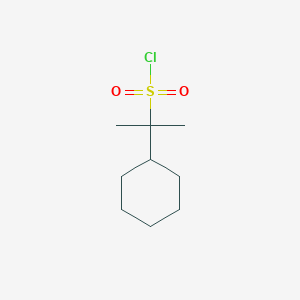
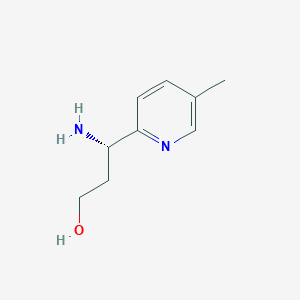
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13315416.png)
